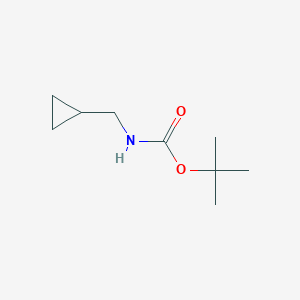

tert-butyl N-(cyclopropylmethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(cyclopropylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOIEEISPMGDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897932-58-0 | |

| Record name | tert-butyl N-(cyclopropylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0)

[1][2]

Executive Summary

tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0), often referred to as N-Boc-cyclopropylmethylamine , is a critical aliphatic building block in medicinal chemistry. It serves as a protected precursor for introducing the cyclopropylmethyl motif —a structural element increasingly favored in drug discovery for its ability to modulate metabolic stability and lipophilicity without significantly altering steric bulk compared to isobutyl or isopropyl groups.

This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical profile, optimized synthesis protocols, strategic applications in structure-activity relationship (SAR) studies, and handling requirements.

Part 1: Chemical Identity & Physiochemical Profile[3][4]

This section consolidates the core data required for analytical verification and experimental planning.

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 897932-58-0 |

| IUPAC Name | This compound |

| Synonyms | N-Boc-aminomethylcyclopropane; (Cyclopropylmethyl)carbamic acid tert-butyl ester |

| Molecular Formula | C₉H₁₇NO₂ |

| SMILES | CC(C)(C)OC(=O)NCC1CC1 |

| InChI Key | ZPOIEEISPMGDRW-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Note |

| Molecular Weight | 171.24 g/mol | Suitable for fragment-based drug design (FBDD). |

| Physical State | Liquid | Colorless to pale yellow oil at RT. |

| Boiling Point | ~215°C (Predicted) | Typically distilled under reduced pressure. |

| Density | ~0.98 g/cm³ | |

| Solubility | Soluble in organic solvents | DCM, THF, Ethyl Acetate, Methanol. Insoluble in water. |

| pKa | ~12.5 (Amide NH) | Non-ionizable under physiological pH. |

Part 2: Synthetic Routes & Optimization

The synthesis of CAS 897932-58-0 follows a standard nucleophilic substitution pathway using Cyclopropylmethanamine and Di-tert-butyl dicarbonate (Boc₂O) . While conceptually simple, controlling stoichiometry and temperature is vital to prevent side reactions (e.g., formation of ureas).

Optimized Synthesis Protocol

Objective: Synthesis of this compound on a 10g scale.

-

Reagents:

-

Cyclopropylmethanamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq) or NaOH (aqueous conditions)

-

Solvent: Dichloromethane (DCM) or THF/H₂O (1:1)

-

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Cyclopropylmethanamine (1.0 eq) and DCM (10 mL/g). Cool to 0°C using an ice bath to mitigate the exotherm.

-

Base Addition: Add Triethylamine (1.5 eq) dropwise. Stir for 10 minutes.

-

Protection: Dissolve Boc₂O (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Validation: Monitor by TLC (Stain: Ninhydrin). The starting amine spot (polar) should disappear; the product spot (less polar) will appear.

-

-

Workup:

-

Purification: The crude oil is often >95% pure. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the Boc-protection of cyclopropylmethanamine.

Part 3: Application in Drug Design

The primary utility of CAS 897932-58-0 lies in its ability to introduce the cyclopropylmethyl group. This moiety is a strategic bioisostere used to optimize the pharmacokinetic (PK) properties of lead compounds.

The Cyclopropyl Advantage

Researchers utilize this building block to replace alkyl chains (ethyl, isopropyl, isobutyl) for three specific mechanistic reasons:

-

Metabolic Stability (CYP450 Blocking):

-

Alkyl chains are prone to oxidation at the terminal or penultimate carbons by Cytochrome P450 enzymes.

-

The cyclopropyl C-H bonds possess higher bond dissociation energy (approx. 106 kcal/mol) compared to acyclic alkyl C-H bonds (approx. 98 kcal/mol). This makes the ring significantly more resistant to oxidative metabolism (hydroxylation).

-

-

Conformational Restriction:

-

The cyclopropyl ring locks the conformation of the side chain, reducing the entropic penalty upon binding to a target protein.

-

-

Lipophilicity Modulation:

-

It maintains lipophilicity for membrane permeability without the steric bulk of a tert-butyl group.

-

Strategic Decision Logic

Figure 2: Decision logic for selecting the cyclopropylmethyl motif to resolve metabolic instability.

Part 4: Deprotection & Downstream Chemistry

To utilize CAS 897932-58-0 as a linker, the Boc group must be removed to liberate the amine for coupling (e.g., amide bond formation, reductive amination).

Standard Deprotection Protocol

Reagent: Trifluoroacetic Acid (TFA) in DCM or 4M HCl in Dioxane.

-

Dissolution: Dissolve CAS 897932-58-0 in DCM (10 volumes).

-

Acidolysis: Add TFA (10–20 equivalents) slowly at RT.

-

Monitoring: Evolution of CO₂ gas indicates reaction progress.

-

Isolation: Concentrate to dryness. The product will be the TFA salt of cyclopropylmethylamine.

-

Note: If the free base is required, perform a basic workup (Na₂CO₃) or use an ion-exchange resin.

-

Part 5: Safety & Handling (EHS)

While the Boc-protected form is relatively stable, standard laboratory safety protocols apply.

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle in a fume hood, especially during deprotection where isobutylene and CO₂ are evolved.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term storage) to prevent slow hydrolysis or degradation.

References

-

Sigma-Aldrich. (n.d.). This compound Product Analysis. Retrieved from

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry mechanics).

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756. [9]

- Barnes-Seeman, D. (2016). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. (Context for metabolic stability claims).

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. dick-blick.com [dick-blick.com]

- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 4. 897932-58-0|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. nbinno.com [nbinno.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-(Cyclopropylmethyl)carbamate

The following technical guide is structured to provide an exhaustive profile of tert-butyl N-(cyclopropylmethyl)carbamate , moving beyond simple physical constants to actionable synthetic and analytical intelligence.

Part 1: Executive Chemical Profile

In the context of drug discovery, This compound (CAS: 897932-58-0) serves as a critical protected amine intermediate. It allows for the introduction of the cyclopropylmethyl motif—a privileged pharmacophore known for improving metabolic stability and potency—while masking the nucleophilic nitrogen during multi-step synthesis.

Core Physicochemical Data

| Property | Value | Technical Note |

| Molecular Weight | 171.24 g/mol | Essential for stoichiometric calculations in coupling reactions. |

| Molecular Formula | High H/C ratio indicates significant lipophilic character ( | |

| CAS Registry Number | 897932-58-0 | Primary identifier for the N-Boc protected species. |

| Physical State | Low-melting Solid / Liquid | Melting point approx. 35–36°C. Often appears as a viscous oil at room temperature. |

| Solubility | Soluble in organic solvents | Excellent solubility in DCM, THF, EtOAc; insoluble in water. |

| Boiling Point | ~240°C (Predicted) | High boiling point allows for purification via high-vacuum distillation if necessary. |

Part 2: Synthetic Utility & Pharmacophore Logic

Why This Molecule Matters

The cyclopropylmethyl group is not merely a structural spacer. In medicinal chemistry, it is frequently employed to:

-

Block Metabolic Dealkylation: Unlike N-ethyl or N-methyl groups, the cyclopropyl ring resists cytochrome P450-mediated oxidation, extending the half-life of the parent drug.

-

Enhance Potency: The cyclopropyl ring is rigid and lipophilic, often filling hydrophobic pockets in target proteins more effectively than flexible alkyl chains.

Reaction Workflow Visualization

The following diagram illustrates the standard workflow for synthesizing and utilizing this intermediate, ensuring the cyclopropyl ring remains intact.

Figure 1: Synthetic lifecycle of the carbamate, highlighting the protection and deprotection vectors.[1]

Part 3: Validated Synthesis Protocol

Objective: Preparation of this compound on a multigram scale. Safety Warning: Cyclopropylmethanamine is volatile and an irritant. Work in a fume hood.

Materials

-

Substrate: Cyclopropylmethanamine (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 eq) -

Base: Triethylamine (

) (1.2 eq) or DIPEA -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with Cyclopropylmethanamine (10 mmol) and dry DCM (30 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions.

-

Base Addition: Add Triethylamine (12 mmol) dropwise. Stir for 10 minutes.

-

Reagent Addition: Dissolve

(11 mmol) in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

Monitoring: Use TLC (Solvent: 10% EtOAc/Hexane). The amine spot (ninhydrin active) should disappear.

-

-

Workup (Self-Validating Step):

-

Wash the reaction mixture with 1M Citric Acid or 0.5M HCl (2 x 15 mL). Scientific Logic: This removes any unreacted amine and the triethylamine, ensuring the organic layer contains only the neutral carbamate and excess Boc anhydride.

-

Wash with saturated

(to remove citric acid traces) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude material is often pure enough (>95%) for use. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 4: Analytical Validation (Self-Check)

To ensure the molecular weight (171.24 g/mol ) and structure are correct, compare your isolated product against these characteristic spectral signatures.

Proton NMR ( NMR, 400 MHz, )

The spectrum should display four distinct signal regions. If these are absent, the reaction failed.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.60 - 4.80 | Broad Singlet | 1H | NH (Carbamate proton). Exchangeable with |

| 2.95 - 3.05 | Doublet / Broad | 2H | |

| 1.45 | Singlet | 9H | |

| 0.90 - 1.05 | Multiplet | 1H | CH (Cyclopropyl methine). |

| 0.45 - 0.55 | Multiplet | 2H | Cyclopropyl |

| 0.15 - 0.25 | Multiplet | 2H | Cyclopropyl |

Mass Spectrometry (LC-MS)

-

Observed Ion

: Often weak or absent due to Boc fragmentation. -

Diagnostic Ion

: 194.2 Da (Strong signal). -

Fragment Ion

: ~116 Da. -

Fragment Ion

: ~72 Da (Cyclopropylmethanamine core).

Part 5: Deprotection Dynamics

When the protecting group is no longer needed, it must be removed without opening the cyclopropyl ring. The cyclopropyl group is generally stable to standard Boc deprotection conditions, but "homo-allylic" style rearrangements can occur under extreme forcing conditions.

Mechanism of Acidic Cleavage

Figure 2: Mechanistic pathway for the removal of the Boc group using Trifluoroacetic Acid (TFA).

Recommended Protocol: Treat the carbamate with TFA/DCM (1:1 v/v) at 0°C for 30 minutes, then warm to RT for 1 hour. Evaporate excess TFA immediately to avoid prolonged exposure, which could theoretically degrade the cyclopropyl ring if left for days.

References

-

Sigma-Aldrich. this compound Product Sheet. CAS 897932-58-0.[2] Retrieved from

-

PubChem. Compound Summary for Cyclopropylmethylamine Derivatives. National Library of Medicine. Retrieved from

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry stability and protocols).

-

ChemicalBook. this compound Properties and NMR data. Retrieved from

Sources

N-Boc-cyclopropylmethylamine PubChem CID and chemical data

Topic: N-Boc-cyclopropylmethylamine PubChem CID and chemical data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Intermediate for Medicinal Chemistry and Drug Design

Executive Summary

N-Boc-cyclopropylmethylamine (also known as tert-butyl (cyclopropylmethyl)carbamate) is a critical building block in modern drug discovery. It serves as a protected form of cyclopropylmethylamine, a motif widely employed to enhance the metabolic stability and potency of pharmaceutical candidates. The cyclopropyl group acts as a bioisostere for alkyl chains or phenyl rings, often improving the pharmacokinetic profile by reducing susceptibility to oxidative metabolism (e.g., by CYP450 enzymes) and restricting conformational freedom.

This guide provides a comprehensive technical analysis of N-Boc-cyclopropylmethylamine, including its chemical identity, validated synthesis protocols, spectroscopic signatures, and applications in the synthesis of kinase inhibitors and other therapeutic agents.

Chemical Identity & Data Sheet

| Property | Data |

| IUPAC Name | tert-butyl N-(cyclopropylmethyl)carbamate |

| Common Name | N-Boc-cyclopropylmethylamine |

| CAS Registry Number | 897932-58-0 |

| PubChem CID | Not assigned a unique, high-level CID in all public aggregators; often indexed under derivative salts or parent amine (CID 87561052 for amine). |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC1CC1 |

| Appearance | Pale yellow oil |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, DMSO); insoluble in water. |

Synthetic Methodology

The synthesis of N-Boc-cyclopropylmethylamine is a standard protection reaction but requires precise control of stoichiometry and temperature to prevent bis-protection or side reactions.

Protocol: Boc-Protection of Cyclopropylmethylamine

Objective: Synthesis of tert-butyl (cyclopropylmethyl)carbamate from cyclopropylmethylamine hydrochloride or free base.[1]

Reagents:

-

Cyclopropylmethylamine (CAS 2516-47-4)[2]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (Catalytic)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve cyclopropylmethylamine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add Et₃N (1.2 equiv) dropwise. If using the hydrochloride salt of the amine, increase base to 2.2 equiv.

-

Catalyst: Add DMAP (0.05 equiv) to accelerate the reaction.

-

Boc Anhydride Addition: Dissolve Boc₂O (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–16 hours. Monitor progress by TLC (stain with ninhydrin or KMnO₄; the product is less polar than the amine).

-

Workup:

-

Purification: Concentrate under reduced pressure. The resulting pale yellow oil is often sufficiently pure (>95%) for downstream use. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Spectroscopic Validation

The following NMR data confirms the structure of the N-Boc protected intermediate.

¹H NMR (300 MHz, DMSO-d₆)

-

δ 7.0–6.7 ppm (br s, 1H): N-H (Carbamate proton, broad due to exchange/quadrupole).

-

δ 2.9–2.7 ppm (t, 2H): –N–CH ₂– (Methylene group adjacent to nitrogen).

-

δ 1.3 ppm (s, 9H): –C(CH ₃)₃ (Boc group, characteristic strong singlet).

-

δ 0.9–0.8 ppm (m, 1H): Cyclopropyl CH (Methine proton).

-

δ 0.4–0.3 ppm (m, 2H): Cyclopropyl CH ₂ (Ring protons).[4]

-

δ 0.1–0.05 ppm (m, 2H): Cyclopropyl CH ₂ (Ring protons).[4]

Note: Chemical shifts may vary slightly based on concentration and solvent (e.g., CDCl₃ vs. DMSO-d₆).

Reactivity & Applications in Drug Design

N-Boc-cyclopropylmethylamine is a "masked" nucleophile. The Boc group renders the nitrogen non-nucleophilic, allowing for chemical modifications on other parts of a complex molecule or allowing the N-alkylation of the carbamate itself before deprotection.

Core Workflows

-

N-Alkylation: The carbamate nitrogen can be deprotonated (e.g., with NaH in DMF) and alkylated with alkyl halides (R-X) to form tertiary amines after deprotection.

-

Deprotection: Removal of the Boc group releases the secondary or primary amine salt, ready for coupling with carboxylic acids, sulfonyl chlorides, or aryl halides (via Buchwald-Hartwig amination).

-

Trk Kinase Inhibitors: This scaffold is specifically cited in the synthesis of Tropomyosin Receptor Kinase (Trk) inhibitors, used for treating pain and cancer.[4] The cyclopropylmethyl group fits into hydrophobic pockets of the kinase ATP-binding site.

Visual Workflow: Synthesis & Utilization Cycle

Figure 1: Synthetic workflow for the protection, functionalization, and deprotection of cyclopropylmethylamine.

Safety & Handling (LCSS)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the Boc-protection step where CO₂ gas may be evolved upon workup or if using specific reagents.

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis over long periods.

References

-

PubChem Compound Summary. Cyclopropylmethylamine (Parent Amine). National Center for Biotechnology Information. PubChem CID 87561052.[5] Link

-

World Intellectual Property Organization (WIPO). Substituted Pyrazolo[1,5-a]pyridine Compounds as Trk Kinase Inhibitors. WO 2013/088256 A1. (Describes synthesis of Int-36: tert-butyl (cyclopropylmethyl)carbamate). Link

-

Chemical Book. N-Cyclopropylmethylamine Product Data. (Provides CAS 2516-47-4 and basic physical properties). Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] 3rd Ed., Wiley-Interscience. (Standard protocols for Boc protection and deprotection).

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Cyclopropylmethylamine _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Yield Boc Protection of Aminomethylcyclopropane

Executive Summary

This guide details the procedural framework for the tert-butyloxycarbonyl (Boc) protection of aminomethylcyclopropane (cyclopropylmethanamine). This transformation is a critical first step in fragment-based drug discovery (FBDD), where the cyclopropyl moiety is frequently employed to improve metabolic stability and pharmacokinetic profiles compared to standard alkyl chains.

While the reaction is chemically straightforward, the specific physical properties of the cyclopropylmethyl amine (volatility, nucleophilicity) and the stability of the cyclopropyl ring require tailored workup procedures to maximize yield (>90%) and purity. Two protocols are provided: a Standard Homogeneous Method (DCM) for discovery-scale synthesis and a Green Biphasic Method (Water/THF) suitable for scale-up.

Mechanistic Insight & Strategic Considerations

The Chemistry

The reaction proceeds via the nucleophilic attack of the primary amine nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (

Critical Control Points (Expertise & Experience)

-

Substrate Volatility: Aminomethylcyclopropane is a low-molecular-weight amine. While its boiling point (~86°C) is manageable, significant loss can occur during concentration if the free base is left in solution under vacuum. Strategy: Ensure complete conversion to the carbamate before aggressive evaporation.

-

Cyclopropyl Ring Stability: The cyclopropyl ring is stable to the basic conditions of Boc protection. However, it is sensitive to strong acids which can trigger ring-opening or rearrangement to cyclobutyl/homoallyl cations. Strategy: Avoid strong HCl washes during workup. Use dilute Citric Acid (10% w/v) or Potassium Bisulfate (

) to remove unreacted amine. -

Thermodynamics: The reaction is exothermic and generates gas (

). Strategy: Controlled addition of

Reaction Mechanism Diagram

Figure 1: Mechanism of Boc protection via nucleophilic acyl substitution.

Materials & Equipment

| Reagent/Equipment | Specification | Role |

| Aminomethylcyclopropane | CAS: 2516-47-4, >98% | Starting Material |

| Di-tert-butyl dicarbonate | Protecting Group Source | |

| Triethylamine ( | Dry, >99% | Base (Method A) |

| Sodium Hydroxide ( | 1N Aqueous Solution | Base (Method B) |

| Dichloromethane ( | Anhydrous | Solvent (Method A) |

| Tetrahydrofuran ( | HPLC Grade | Solvent (Method B) |

| Citric Acid | 10% w/v Aqueous | Mild Acid Wash |

Method A: Standard Homogeneous Protocol (DCM/TEA)

Recommended for discovery chemistry (100 mg to 10 g scale).

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add Aminomethylcyclopropane (1.0 equiv) and Dichloromethane (DCM) (concentration 0.2 M).

-

Base Addition: Add Triethylamine (

) (1.2 equiv). Cool the mixture to 0°C using an ice bath. -

Reagent Addition: Dissolve

(1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.-

Note: Gas evolution (

) will be observed.[2] Ensure the system is vented.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) . Stir for 4–6 hours.

-

Validation: Check completion by TLC (See Section 6).[1]

-

-

Workup (The "Soft Acid" Wash):

-

Dilute reaction with excess DCM.

-

Wash organic phase with 10% Citric Acid (2x) to remove unreacted amine and TEA.

-

Wash with Saturated

(1x) and Brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo (bath temp <40°C). -

Result: The product, tert-butyl (cyclopropylmethyl)carbamate, is typically obtained as a colorless oil or low-melting solid that crystallizes upon standing in the fridge.

Method B: Green Biphasic Protocol (Water/THF)

Recommended for scale-up (>10 g) or when avoiding chlorinated solvents.

Step-by-Step Procedure

-

Setup: Use a flask open to air (or loosely capped) due to

generation. -

Solvation: Dissolve Aminomethylcyclopropane (1.0 equiv) in THF (0.5 M relative to amine).

-

Base Addition: Add 1N NaOH solution (1.5 equiv).

-

Reagent Addition: Add

(1.1 equiv) in one portion (if scale <5g) or dropwise (if scale >5g) at 0°C . -

Reaction: Stir vigorously at Room Temperature for 12 hours (overnight).

-

Note: Vigorous stirring is essential to maximize surface area between the aqueous and organic phases.

-

-

Workup:

-

Evaporate the bulk of the THF on a rotary evaporator (careful of bumping).

-

Extract the remaining aqueous residue with Ethyl Acetate (EtOAc) (3x).

-

Wash combined organics with 10% Citric Acid (1x) and Brine (1x).

-

-

Isolation: Dry over

, filter, and concentrate to dryness.

Workflow Diagram

Figure 2: Optimized workup workflow to ensure removal of starting material without damaging the cyclopropyl ring.

Process Analytical Technology (PAT) & QC

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization:

-

UV: Weak absorption (carbamates are not strongly UV active unless conjugated).

-

Ninhydrin Stain: The starting material (free amine) will stain Red/Purple . The product (Boc-amine) will generally not stain or stain very faintly yellow/brown upon strong heating.

-

Iodine (

): Stains the hydrophobic Boc group (Yellow/Brown spots).

-

Expected NMR Data

-

NMR (

- 4.70 (br s, 1H, NH ),

-

2.98 (t, 2H, CH

-N), -

1.44 (s, 9H, C(CH

) -

0.95 (m, 1H, CH-ring),

-

0.50 (m, 2H, ring CH

), -

0.20 (m, 2H, ring CH

).

-

Interpretation: Look for the disappearance of the broad amine peak of the starting material and the appearance of the strong singlet at 1.44 ppm (Boc group).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of SM or Product | Avoid high vacuum for extended periods. Do not heat bath >40°C during concentration. |

| Residual Amine | Incomplete Reaction | Check pH of reaction; ensure it remains basic (pH > 9). Add 0.1 equiv more |

| Ring Opening | Acidic Workup too strong | STOP using 1N HCl. Switch to Citric Acid or Phosphate Buffer (pH 4-5). |

| Oil vs Solid | Impurities preventing crystallization | The product is a low-melting solid. Dry thoroughly under high vacuum (briefly) and seed with a crystal if available, or store in freezer (-20°C). |

References

- General Boc Protection Methodology: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Specific Application to Cyclopropylmethyl Amines

-

Wang, Q.; et al. "Discovery of HCV NS3/4A Protease Inhibitors..." Journal of Medicinal Chemistry, 2012 , 55(11), 5361–5374.

-

- Scale-Up Considerations (Biphasic Conditions): Keller, L.; et al. "Scale-up of Boc-Protection." Organic Process Research & Development, 2010, 14, 688.

-

Cyclopropyl Cation Stability

-

Olah, G. A.; et al. "Stable Carbocations." Chemical Reviews, 1974 , 74(3), 343–404.

-

Sources

Application Notes and Protocols for the Scale-Up Synthesis of N-Boc-Cyclopropylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Boc-Cyclopropylmethylamine Moiety in Modern Drug Discovery

N-Boc-cyclopropylmethylamine is a critical building block in contemporary medicinal chemistry. The cyclopropylmethylamine scaffold is a prevalent structural motif in a multitude of biologically active compounds, prized for its ability to confer unique conformational constraints and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, enabling the strategic incorporation of the cyclopropylmethylamine unit into complex molecular architectures.[1][2] This guide offers a comprehensive overview of the scalable synthesis of N-Boc-cyclopropylmethylamine, focusing on practical, field-proven methodologies suitable for drug development campaigns.

Strategic Considerations for Scale-Up Synthesis

The successful scale-up of any chemical synthesis requires careful consideration of factors beyond mere chemical feasibility. For N-Boc-cyclopropylmethylamine, the primary synthetic strategies revolve around two core transformations: the synthesis of the parent amine, cyclopropylmethylamine, followed by its protection with the Boc group.

Choosing the Optimal Route to Cyclopropylmethylamine

Several synthetic routes to cyclopropylmethylamine have been reported, each with its own set of advantages and disadvantages for large-scale production.[3]

-

From Cyclopropanecarboxaldehyde via Reductive Amination: This method involves the reaction of cyclopropanecarboxaldehyde with an amine source, followed by reduction. While conceptually straightforward, the handling of the volatile and potentially unstable aldehyde on a large scale can present challenges.[3][4]

-

From Cyclopropanecarboxylic Acid Derivatives: This route often involves the conversion of cyclopropanecarboxylic acid to the corresponding amide, followed by a Hofmann rearrangement or reduction. While effective, the multi-step nature of this sequence can impact overall yield and process efficiency.[5]

-

From Cyclopropyl Cyanide via Reduction: The catalytic hydrogenation of cyclopropyl cyanide is a highly attractive route for industrial-scale synthesis.[6] This method utilizes readily available starting materials and offers a direct, atom-economical pathway to the desired amine. Careful selection of the catalyst and reaction conditions is crucial to prevent ring-opening of the strained cyclopropyl group.[6]

For the purposes of this guide, we will focus on the synthesis of cyclopropylmethylamine via the reduction of cyclopropyl cyanide, followed by Boc protection. This approach is often favored for its scalability and cost-effectiveness.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from the readily available cyclopropyl cyanide.

Caption: Overall synthetic workflow for N-Boc-cyclopropylmethylamine.

Detailed Experimental Protocols

The following protocols are designed to be scalable and have been adapted from established procedures. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Part 1: Scale-Up Synthesis of Cyclopropylmethylamine from Cyclopropyl Cyanide

This protocol details the catalytic hydrogenation of cyclopropyl cyanide to afford cyclopropylmethylamine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Cyclopropyl Cyanide | 67.09 | 100 g | 1.49 | |

| Raney Nickel (slurry in water) | - | ~20 g (wet weight) | - | Catalyst |

| Anhydrous Ethanol | 46.07 | 1 L | - | Solvent |

| Ammonia (7N solution in Methanol) | 17.03 | 150 mL | 1.05 | To suppress secondary amine formation |

| Hydrogen Gas | 2.02 | - | - | High pressure |

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a mechanical stirrer, pressure gauge, and thermocouple.

-

Glassware for work-up and distillation.

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (20 g) with anhydrous ethanol (3 x 50 mL) to remove water.

-

Reaction Setup: To the high-pressure autoclave, add the washed Raney Nickel catalyst, anhydrous ethanol (1 L), and the 7N solution of ammonia in methanol (150 mL).

-

Addition of Starting Material: Add cyclopropyl cyanide (100 g, 1.49 mol) to the autoclave.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to 500 psi.

-

Reaction: Begin stirring and heat the reaction mixture to 60 °C. Maintain the hydrogen pressure at 500 psi. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Monitoring: Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with anhydrous ethanol (2 x 100 mL). Caution: Raney Nickel is pyrophoric and must be kept wet at all times. Do not allow the filter cake to dry.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude cyclopropylmethylamine can be purified by fractional distillation.

Expected Outcome: This procedure should yield cyclopropylmethylamine as a colorless liquid with a typical yield of 70-80%.

Part 2: Scale-Up Synthesis of N-Boc-Cyclopropylmethylamine

This protocol describes the Boc protection of cyclopropylmethylamine using di-tert-butyl dicarbonate (Boc anhydride).

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Cyclopropylmethylamine | 71.12 | 50 g | 0.70 | From Part 1 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 160 g | 0.73 | 1.05 equivalents |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | Solvent |

| Sodium Bicarbonate (sat. aq. solution) | 84.01 | 250 mL | - | For work-up |

| Brine (sat. aq. NaCl solution) | - | 250 mL | - | For work-up |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying agent |

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropylmethylamine (50 g, 0.70 mol) in dichloromethane (500 mL).

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (160 g, 0.73 mol) in dichloromethane (100 mL) and add it to the addition funnel. Add the Boc anhydride solution dropwise to the stirred solution of the amine over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is no longer visible.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (250 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (250 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often of sufficient purity for further use. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Expected Outcome: This procedure should yield N-Boc-cyclopropylmethylamine as a colorless to pale yellow oil with a typical yield of 90-95%.

Mechanism of Boc Protection

The Boc protection of an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and tert-butoxide.

Caption: Mechanism of Boc protection of an amine.

Safety Considerations

-

Cyclopropyl Cyanide: This is a toxic and flammable liquid. Handle with care in a well-ventilated fume hood.

-

Raney Nickel: Highly pyrophoric when dry. Always keep the catalyst slurry wet with a solvent.[6]

-

Hydrogen Gas: Highly flammable and explosive. Use in a properly rated high-pressure reactor and ensure the area is free of ignition sources.

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and can cause respiratory irritation.[7][8] It is also moisture-sensitive and can decompose to generate CO₂ pressure in a sealed container.[1]

-

Sodium Triacetoxyborohydride (if used in alternative reductive amination): This reagent is water-reactive and can release flammable gases.[9][10][11][12][13] It is also an irritant.[9][11] Handle in a dry, inert atmosphere.

Conclusion

The synthesis of N-Boc-cyclopropylmethylamine is a critical process in the development of many pharmaceutical candidates. The two-step approach, involving the reduction of cyclopropyl cyanide followed by Boc protection, offers a scalable and efficient route to this valuable building block. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can confidently produce high-quality N-Boc-cyclopropylmethylamine for their synthetic needs.

References

- Lifechem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

- TCI AMERICA. Cyclopropylmethylamine | 2516-47-4.

- AK Scientific, Inc. Sodium triacetoxyborohydride - Safety Data Sheet.

- Merck. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.

- ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.

- Apollo Scientific. Sodium triacetoxyborohydride - Safety Data Sheet.

- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- Novachem. (2018, September 3). Sodium triacetoxyborohydride - Safety Data Sheet.

- Tokyo Chemical Industry UK Ltd. Cyclopropylmethylamine | 2516-47-4.

- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

- Ataman Kimya. CYCLOPROPYLAMINE.

- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.

- PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- PubMed Central. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

- Organic Syntheses. DI-tert-BUTYL DICARBONATE.

- Pipeline and Hazardous Materials Safety Administration. (2009, June 19). Safety Data Sheet: Di-tert-butyl dicarbonate.

- Benchchem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. Cyclopropylmethylamine | 2516-47-4.

- Wikipedia. Di-tert-butyl dicarbonate.

- Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate.

- Royal Society of Chemistry. Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems.

- Hebei Boze Chemical Co., Ltd. (2019, August 10). Di-Tert-Butyl Dicarbonate.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

- Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.

- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

- ResearchGate. (2025, August 9). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate.

- ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

- Google Patents. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

- ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 6. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]

- 7. phmsa.dot.gov [phmsa.dot.gov]

- 8. carlroth.com [carlroth.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. aksci.com [aksci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. dl.novachem.com.au [dl.novachem.com.au]

Troubleshooting & Optimization

Technical Support Center: Stability & Deprotection of tert-butyl N-(cyclopropylmethyl)carbamate

[1]

Topic: Stability and Deprotection Protocols in Acidic Media Target Molecule: tert-butyl N-(cyclopropylmethyl)carbamate (CAS: Various / Generic Structure) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Diagnostic Overview: The Stability Paradox

A common anxiety when working with This compound is the fear of cyclopropane ring opening during acidic deprotection.[1]

The Short Answer: The cyclopropyl ring is stable under standard Boc-deprotection conditions (e.g., HCl/Dioxane, TFA/DCM).[1]

The Technical Reality: The stability relies on the site of protonation.

-

Path A (Desired): Protonation of the carbamate carbonyl oxygen leads to the cleavage of the tert-butyl group. The resulting amine is immediately protonated to form an ammonium salt (

).[1] The ammonium group is electron-withdrawing, which destabilizes any potential carbocation formation at the adjacent methylene position, effectively "locking" the cyclopropyl ring against rearrangement. -

Path B (Undesired): Ring opening (homoallyl rearrangement) typically requires the formation of a cyclopropylcarbinyl cation .[1] Because the nitrogen atom prevents the formation of this cation during standard deprotection, ring opening is rare unless the reaction is heated excessively or exposed to superacids/strong Lewis acids that can attack the ring directly.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the standard deprotection pathway and the theoretical risk of ring opening.

Caption: Figure 1. Kinetic competition between Boc-cleavage (Green path) and Ring-opening (Red path).[1] Under standard conditions (<40°C), the Green path is exclusive.[1]

Troubleshooting Guide

Use this matrix to diagnose issues observed during the deprotection step.

| Symptom | Probable Cause | Corrective Action |

| Incomplete Conversion | Acid concentration too low or equilibrium issue.[1] | Increase Acid: Ensure at least 5-10 eq. of acid (TFA or HCl).Time: Extend reaction time to 2-4 hours.Avoid: Do not heat above 40°C to "force" it. |

| New Impurity (Alkene Region) | t-Butyl Cation Trapping: The tert-butyl cation reacted with the amine or the ring (rare).[1] | Add Scavenger: Add 2-5% Triethylsilane (TES) or Thioanisole to quench the t-butyl cation.Check Solvent: Avoid nucleophilic solvents that might participate.[1] |

| Ring Opening (NMR: | Thermal Degradation: Reaction temperature was too high. | Cool Down: Perform addition at 0°C and warm only to Room Temp (20-25°C).Switch Acid: If using neat TFA, switch to 4M HCl in Dioxane (milder thermal profile). |

| Sticky Gum / Oil Product | Hygroscopic Salt: The HCl or TFA salt is holding water/solvent.[1] | Trituration: Add cold diethyl ether ( |

Validated Experimental Protocols

These protocols are designed to maximize yield while preserving the cyclopropyl ring.[1]

Method A: HCl in Dioxane (Standard / Scalable)

Best for: Creating a solid hydrochloride salt that is easy to handle.[1]

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane (5 mL per gram of substrate).

-

Note: Ethyl acetate can be used as a substitute solvent if dioxane is undesirable.[1]

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (5.0 - 10.0 equiv) dropwise.[1]

-

Why 0°C? Controls the exotherm to prevent thermal ring stress.[1]

-

-

Reaction: Remove ice bath and stir at room temperature (20-25°C) for 2–4 hours.

-

Monitoring: Check TLC (stain with Ninhydrin; free amine will stain, Boc-protected will not) or LCMS.[1]

-

-

Workup:

-

Validation:

NMR (

Method B: TFA / DCM (Scavenger Enhanced)

Best for: Small scale or when the amine will be used immediately in a subsequent step.[1]

-

Preparation: Dissolve substrate in Dichloromethane (DCM).

-

Scavenger (Optional but Recommended): Add Triethylsilane (TES) (2.0 equiv) or Thioanisole .[1]

-

Role: Scavenges the tert-butyl cation to prevent alkylation of the cyclopropyl ring or the amine.

-

-

Acid Addition: Add Trifluoroacetic Acid (TFA) (Volume ratio: 1:4 TFA:DCM or 1:1 for difficult substrates) at 0°C.

-

Reaction: Stir at 0°C for 10 mins, then warm to RT for 1–2 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

-

Warning: Residual TFA can form a salt that is an oil.[1]

-

Decision Tree: Protocol Selection

Caption: Figure 2. Workflow for selecting the appropriate deprotection reagent.

Frequently Asked Questions (FAQs)

Q: Can I use concentrated Hydrochloric Acid (aqueous) for this reaction?

A: While possible, it is not recommended .[1] Aqueous conditions can complicate the isolation of the water-soluble amine salt. Furthermore, strong aqueous mineral acids (like conc.[1]

Q: I see a peak at 1.3 ppm in NMR, is my Boc group still there? A: Not necessarily. If you used Method A (HCl/Dioxane), the byproduct is tert-butyl chloride (or tert-butanol if water was present).[1] These have signals near the original Boc region.[1] Ensure you dry the sample thoroughly under high vacuum. The diagnostic change is the shift of the methylene protons adjacent to the nitrogen (usually shifts downfield by ~0.5 ppm upon deprotection).

Q: Do I need to worry about the "Cyclopropylcarbinyl Rearrangement"?

A: Generally, no. That rearrangement proceeds through a carbocation intermediate at the methylene position.[1] In this reaction, the nitrogen is protonated (

References

-

Kozhushkov, S. I., et al. (2011).[1][2] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.[1]

- Relevance: Demonstrates the stability of cyclopropyl-amine motifs to HCl/Ether deprotection conditions with high yield (87%).

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] [1]

-

Relevance: Authoritative source on Boc deprotection mechanisms and compatibility.[1]

-

-

Common Organic Chemistry. (n.d.).[1] Boc Deprotection Mechanism - TFA.[1][3][4][5]

-

Relevance: Visual confirmation of the tert-butyl cation pathway vs. amine stability.[1]

-

Sources

- 1. CAS 902494-31-9: tert-butyl [1-(trifluoromethyl)cyclopropy… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

troubleshooting low yields in Boc-protection of cyclopropylamine derivatives

From: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in Cyclopropylamine Derivatives Reference ID: KB-BOC-CPA-001

Executive Summary

While

This guide moves beyond generic textbook methods to address the specific physical and electronic properties of cyclopropylamines.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify the specific failure mode using this logic tree.

Figure 1: Decision matrix for diagnosing yield loss in cyclopropylamine protection.

Part 2: Troubleshooting Modules

Module 1: The "Invisible" Product (Volatility)

Symptom: The reaction looks perfect on TLC, but after rotary evaporation, the flask is empty or contains significantly less mass than expected. Root Cause: Cyclopropylamine (bp ~50°C) and its simple N-Boc derivatives have high vapor pressures. N-Boc-cyclopropylamine can sublime under high vacuum (0.1 mmHg) even at room temperature.

Corrective Actions:

-

Stop the Vacuum Early: Do not dry to constant weight on a high-vacuum manifold. Remove bulk solvent on a rotavap at >100 mbar, then rely on a gentle stream of

to remove traces. -

Telescoping: If the N-Boc amine is an intermediate, do not isolate it. Perform the extraction, dry the organic layer (MgSO4), and proceed directly to the next step (e.g., alkylation or deprotection).

-

Boiling Point Elevation: If isolation is mandatory, consider using a heavier protecting group (e.g., Cbz) if compatible, or ensure the derivative has a molecular weight >200 g/mol by adding substituents before protection if possible.

Module 2: The Stalled Reaction (Steric Hindrance)

Symptom: Reaction stalls at 50-60% conversion despite excess

Corrective Action: Use Iodine Catalysis .[1]

Standard bases (

Figure 2: Iodine activates the Boc-anhydride, overcoming steric barriers in hindered amines.

Module 3: Solubility & Workup Losses

Symptom: Low mass recovery despite full conversion; product is not volatile. Root Cause: Cyclopropyl groups are lipophilic, but the carbamate (Boc) adds polarity. Small N-Boc-cyclopropylamines often have significant water solubility, especially in the presence of organic co-solvents (THF/Dioxane) used in the reaction.

Corrective Actions:

-

Salting Out: Saturate the aqueous layer with NaCl before extraction. This forces the organic product out of the water phase (Hofmann effect).

-

Solvent Choice: Switch extraction solvent from Ethyl Acetate (which holds water) to DCM or MTBE.

-

pH Control: Ensure the aqueous layer is neutral to slightly acidic (pH 4-5) during extraction. While Boc is acid-labile, it is stable to dilute citric acid washes. This ensures the amine is not protonated (which would be soluble) and removes unreacted amine.

Part 3: Validated Protocols

Method A: Standard Biphasic (For Non-Hindered Substrates)

Best for: Simple cyclopropylamines where volatility is the only concern.

-

Dissolution: Dissolve cyclopropylamine (1.0 equiv) in DCM (not THF, to aid later separation).

-

Base: Add 1.1 equiv of

. Cool to 0°C. -

Addition: Add

(1.1 equiv) dropwise. -

Reaction: Warm to RT. Stir 2 hours.

-

Quench/Workup:

-

Wash with 0.5 M Citric Acid (removes unreacted amine and DMAP if used).

-

Wash with Sat.

(removes acidic byproducts). -

Wash with Brine .

-

-

Isolation: Dry over

. Filter. Concentrate at >200 mbar (do not use high vac).

Method B: Iodine-Catalyzed (For Sterically Hindered Substrates)

Best for: 1-substituted cyclopropylamines or electron-deficient amines. Reference: Varala et al., J. Org. Chem. 2006 [1].[1][2][3]

-

Setup: Mix amine (1.0 mmol) and

(1.1 mmol) neat (solvent-free) or in minimal DCM. -

Catalyst: Add 10 mol% Iodine (

) . -

Reaction: Stir at room temperature.

-

Visual Cue: Evolution of

gas indicates reaction progress.[3] -

Time: Typically complete in 15-45 minutes (vs. hours for standard methods).

-

-

Workup:

-

Dilute with

or DCM. -

Wash with 5%

(Sodium Thiosulfate) . Critical step: This reduces the iodine (turning the solution from purple/brown to clear). -

Wash with Sat.

.

-

-

Isolation: Dry and concentrate.

Method C: Removing Excess

If you used large excess to force the reaction, use this trick to purify without chromatography.

-

Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess Boc) to the reaction mixture.

-

Stir for 15 minutes. The DMAPA reacts rapidly with excess

to form a highly polar urea/amine. -

Wash the organic layer with 1M HCl . The DMAPA-Boc adduct will be protonated and pulled entirely into the aqueous layer, leaving pure product in the organic phase.

Part 4: Data Comparison

| Variable | Standard Method ( | Iodine Catalyzed ( |

| Reaction Time | 4 - 12 Hours | 15 - 45 Minutes |

| Typical Yield (Hindered) | 30 - 55% | 85 - 95% |

| Temperature | Often requires Reflux | Room Temperature |

| Purification | Often requires Column | Simple Wash ( |

| Side Reactions | Isocyanates (if heated) | Minimal |

References

-

Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Source: Journal of Organic Chemistry (ACS Publications) Citation: Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1] J. Org. Chem., 71(21), 8283–8286. URL:[Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Source: Beilstein Journal of Organic Chemistry Citation: de Meijere, A., et al. (2011). Beilstein J. Org. Chem., 7, 1009–1013.[1] URL:[Link]

-

Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library Context: Standard reference for stability and removal conditions of carbamates. URL:[Link]

Sources

Technical Support Center: High-Fidelity Deprotection of N-Boc-Cyclopropylmethylamine

Status: Operational Role: Senior Application Scientist Subject: Mitigation of Ring-Opening and Rearrangement during N-Boc Cleavage

Executive Summary

Removing a Boc group from N-Boc-cyclopropylmethylamine appears trivial but is chemically deceptive. The proximity of the cyclopropyl ring to the nitrogen creates a unique vulnerability. While the amine nitrogen itself is the target of deprotection, the cyclopropyl ring is highly susceptible to acid-catalyzed ring opening (homoallylic rearrangement) under standard TFA/DCM conditions.

This guide moves beyond "standard recipes" to provide kinetically controlled protocols that preserve the strained ring system while ensuring quantitative deprotection.

Module 1: The Diagnostic Phase (Understanding the Failure)

Before selecting a protocol, you must understand the "Silent Killer" in this reaction: The Cyclopropylcarbinyl Rearrangement.

In standard acidic conditions (e.g., 50% TFA), the excess proton concentration does not just remove the Boc group; it can protonate the strained cyclopropane ring. This leads to the formation of a non-classical cation intermediate, which rapidly relaxes into a homoallylic chain.

Symptoms of Failure:

-

LCMS: Observation of a peak with the same mass as the product but different retention time (isomer).

-

NMR: Disappearance of the characteristic high-field cyclopropyl protons (0.2–0.6 ppm) and appearance of alkene signals (5.0–6.0 ppm).

-

Yield Loss: Unaccounted mass balance often attributed to "volatility" but actually due to decomposition into oligomers.

Visualization: The Pathway of Decay

The following diagram illustrates the divergence between the desired deprotection and the unwanted ring-opening pathway.

Figure 1: Mechanistic divergence. Strong acids or high temperatures drive the reaction toward the thermodynamic sink (ring opening).

Module 2: Optimized Protocols

Do not use standard 1:1 TFA:DCM at room temperature. It is too aggressive for this substrate. Choose one of the following protocols based on your available reagents.

Protocol A: The "Cold-Snap" Method (HCl in Dioxane)

Best for: Standard lab setups requiring clean salt formation.

The Logic: HCl is a strong acid, but in dioxane, it exists as an oxonium complex. By strictly controlling temperature, we exploit the kinetic difference between Boc-removal (fast) and ring-opening (slower).

-

Preparation: Dissolve N-Boc-cyclopropylmethylamine (1.0 equiv) in dry 1,4-dioxane (5 mL/mmol).

-

Crucial: Do not use DCM as a co-solvent if possible; dioxane solvates the cation more effectively, stabilizing the salt.

-

-

Cooling: Cool the solution to 0°C (Ice/Water bath). Allow to equilibrate for 10 minutes.

-

Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise over 5 minutes.

-

Note: Never add neat concentrated HCl (aqueous). Water promotes hydrolysis side reactions.

-

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/LCMS.

-

Stop Rule: Do not let the reaction warm to Room Temperature (RT) unless conversion is <50% after 1 hour.

-

-

Workup:

-

Concentrate the mixture in vacuo at <30°C (do not heat the bath).

-

Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.

-

Filter and dry under nitrogen.

-

Protocol B: The "Lewis Acid" Method (ZnBr₂ in DCM)

Best for: Highly acid-sensitive substrates or late-stage functionalization.

The Logic: Zinc Bromide (

-

Preparation: Suspend

(5.0 equiv) in dry DCM (10 mL/mmol).-

Tip:

is hygroscopic. Handle in a glovebox or weigh quickly.

-

-

Addition: Add the N-Boc substrate (1.0 equiv) to the suspension.

-

Reaction: Stir vigorously at Room Temperature for 4–12 hours.

-

Quench: Add water (mild) or saturated

solution. -

Extraction: The free amine will be in the organic layer (if lipophilic) or aqueous (if small).

-

For Cyclopropylmethylamine: The free amine is water-soluble and volatile. It is best to isolate as a salt or use the organic layer directly in the next coupling step.

-

Protocol C: The "Sniper" Method (TMSOTf)

Best for: Complex molecules where no acidic exposure is tolerated.

The Logic: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) silylates the Boc carbonyl, inducing fragmentation. By adding 2,6-lutidine , you scavenge any stray protons, ensuring the pH never drops low enough to open the cyclopropyl ring.

-

Preparation: Dissolve substrate in dry DCM (0.1 M) under Argon.

-

Base: Add 2,6-lutidine (1.5 equiv).

-

Reagent: Cool to 0°C and add TMSOTf (1.2 equiv) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Quench: Add MeOH (excess) to quench the silyl ester.

Module 3: Comparative Data & Decision Matrix

| Feature | Protocol A (HCl/Dioxane) | Protocol B ( | Protocol C (TMSOTf) | Standard TFA (Avoid) |

| Reaction Time | Fast (1 hr) | Slow (4-12 hrs) | Fast (1-2 hrs) | Fast (30 min) |

| Ring Integrity | Good (at 0°C) | Excellent | Excellent | Poor |

| Cost | Low | Low | High | Low |

| Scalability | High | Moderate | Low | High |

| Impurity Profile | <2% Ring Open | Not Detected | Not Detected | >10% Ring Open |

Module 4: Troubleshooting & FAQs

Q1: I isolated the product, but the yield is 20%. Where did it go? A: You likely lost it to the vacuum pump.

-

Cause: Free cyclopropylmethylamine is a low-molecular-weight, volatile liquid.

-

Solution: Always isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt . Do not free-base the amine and then concentrate. If you must free-base, do it in solution and use that solution directly in the next step without evaporation.

Q2: I see a "M+18" peak in my LCMS that grows over time. A: This is likely the hydrated ring-opened product (alcohol) or a hydrolysis artifact.

-

Cause: Presence of water in your acid source.[7]

-

Fix: Switch to anhydrous 4M HCl in Dioxane. Ensure your reaction vessel is flame-dried. Water acts as a nucleophile, attacking the protonated cyclopropane ring.

Q3: Can I use scavengers like Triethylsilane (TES)? A: TES is used to scavenge t-butyl cations, not to protect the ring. While it prevents t-butyl alkylation of the ring, it does not stop acid-catalyzed ring opening. In fact, silanes can sometimes promote hydride transfer to the ring cation. For this specific substrate, temperature control is more effective than scavengers.

Q4: My NMR shows a multiplet at ~5.8 ppm. What is this?

A: That is the vinylic proton of the homoallylic amine (

-

Diagnosis: Your cyclopropane ring has opened.[8]

-

Remediation: Your acidic conditions were too harsh. Discard the batch (separation is difficult). Switch to Protocol B (

) .

References

-

Zinc Bromide Deprotection: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[6][9] Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications. Link[6]

-

TMSOTf Mechanism: Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-Boc amino acids and peptides. Journal of the American Chemical Society.[5] Link

-

Cyclopropylcarbinyl Rearrangement: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[10] Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[5] Link

-

Acid Sensitivity Overview: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6] (See Section: Cleavage of N-Boc). Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. xray.uky.edu [xray.uky.edu]

- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

storage conditions to prevent degradation of N-Boc carbamates

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliability in protecting amine functionalities.[1] Its widespread application in peptide synthesis, medicinal chemistry, and complex molecule construction is a testament to its general stability and the mild conditions required for its removal.[1][2] However, the very lability that makes the Boc group synthetically useful also renders N-Boc protected compounds susceptible to degradation if not stored and handled correctly. This can lead to failed reactions, impure products, and a significant loss of time and resources.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of N-Boc carbamates. Through a series of frequently asked questions and troubleshooting guides, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of N-Boc carbamates?

A1: The stability of the N-Boc group is primarily dictated by its susceptibility to acid-catalyzed hydrolysis and thermal decomposition.[3][4]

-

Acidic Conditions: The Boc group is notoriously labile in the presence of even mild acids.[5][6] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1] Common laboratory reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are routinely used for its removal, highlighting its sensitivity.[1][7][8] Even exposure to acidic surfaces, such as silica gel, can sometimes lead to deprotection.[9]

-

Elevated Temperatures: High temperatures can promote the thermolytic cleavage of the N-Boc group.[7][10] This degradation pathway proceeds through a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[4] While significant degradation typically requires temperatures above 100°C, the rate can be influenced by the specific substrate and the presence of certain solvents.[4][10]

-

Lewis Acids: Various Lewis acids, including but not limited to ZnBr₂, TMSI, TiCl₄, and AlCl₃, can also efficiently cleave the N-Boc group.[7][11]

In contrast, the N-Boc group is generally stable under basic and nucleophilic conditions, as well as towards catalytic hydrogenolysis, which makes it an excellent orthogonal protecting group to moieties like Fmoc and Cbz.[7][9][12]

Q2: What are the ideal short-term and long-term storage conditions for N-Boc protected compounds?

A2: Proper storage is critical to maintain the integrity of your N-Boc carbamates. The key is to mitigate exposure to acidic contaminants, moisture, and elevated temperatures.

| Storage Duration | Temperature | Atmosphere | Container | Key Considerations |

| Short-Term (up to several weeks) | 2-8°C (Refrigerated)[3] | Dry Environment | Tightly sealed vial | Minimize exposure to atmospheric moisture. |

| Long-Term (months to years) | -20°C (Frozen)[3][6] | Inert gas (Argon or Nitrogen)[3] | Tightly sealed vial, preferably amber to protect from light | An inert atmosphere is crucial to prevent slow degradation from atmospheric moisture and oxygen over extended periods. |

Before use, always allow the container to warm to room temperature before opening. This simple step prevents the condensation of atmospheric moisture onto the cold compound, which could introduce water and potential acidic impurities.[3]

Q3: Can my N-Boc carbamate degrade at room temperature?

A3: While generally stable for short periods at room temperature if stored properly, prolonged storage is not recommended.[3] Some compounds, like BOC-ON, are known to undergo gradual decomposition with the evolution of carbon dioxide after several weeks at room temperature.[13] The risk of degradation increases if the compound is exposed to atmospheric moisture, which can lead to hydrolysis, or acidic dust particles. For optimal stability and to ensure experimental reproducibility, adhering to refrigerated or frozen storage conditions is the best practice.

Q4: Are there specific solvents I should avoid when storing solutions of N-Boc carbamates?

A4: For long-term storage, it is best to store the N-Boc carbamate as a dry solid. If storage in solution is necessary, the choice of solvent is critical.

-

Recommended Solvents: Anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane are generally suitable for short-term storage of solutions, provided they are free of acidic impurities.

-

Solvents to Avoid or Use with Caution:

-

Protic Solvents (e.g., Methanol, Water): While some reactions involving Boc protection are carried out in these solvents, for storage, they can facilitate hydrolysis, especially if any acidic contaminants are present.[3][14]

-

Acidic Solvents or Buffers: Any solvent with an acidic pH should be strictly avoided.

-

Chloroform: Can contain trace amounts of HCl, which can lead to deprotection. If used, it should be freshly distilled or stabilized over a neutral agent.

-

Q5: How can I determine if my N-Boc carbamate has degraded?

A5: The most common sign of degradation is the appearance of the corresponding free amine. This can be detected using several analytical techniques:

-

Thin-Layer Chromatography (TLC): A simple and quick method. The free amine will typically have a different Rf value than the N-Boc protected compound. Staining with ninhydrin can be a good indicator, as it will stain the primary or secondary amine but not the Boc-protected amine.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more definitive answer by showing a peak corresponding to the mass of the free amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signal of the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm integrating to 9 protons) will decrease in intensity or disappear, while signals corresponding to the free amine will appear.

Troubleshooting Guide

Issue 1: My N-Boc protected compound shows signs of degradation even under recommended storage conditions. What could be the problem?

-

Potential Cause: Contaminated Storage Vial. The vial itself may have acidic residues.

-

Solution: Ensure all storage vials are thoroughly cleaned, dried, and if necessary, rinsed with a dilute solution of a non-nucleophilic base (like triethylamine in a volatile solvent) and then dried again before use.

-

-

Potential Cause: Impure Starting Material. The degradation may have occurred prior to storage due to impurities from the synthesis or workup.

-

Solution: Re-purify a small sample of the compound and re-analyze to confirm its purity before storing the bulk material. Ensure the final workup steps effectively remove all acidic reagents.

-

-

Potential Cause: Frequent Freeze-Thaw Cycles. Repeatedly warming and cooling the sample can introduce moisture through condensation.

-

Solution: Aliquot the N-Boc carbamate into smaller, single-use vials for long-term storage. This minimizes the number of times the bulk material is exposed to ambient conditions.

-

Issue 2: During my experiment, I'm observing unexpected deprotection of the N-Boc group. How can I prevent this?

-

Potential Cause: Acidic Reagents or Catalysts. A reagent or catalyst in your reaction mixture may be sufficiently acidic to cleave the Boc group.

-

Solution: Carefully review all components of your reaction. If an acidic component is necessary, consider if a milder alternative exists. For example, p-toluenesulfonic acid (TsOH) is sometimes a milder alternative to TFA.[11]

-

-

Potential Cause: High Reaction Temperature. Even in the absence of strong acids, elevated temperatures can cause thermal deprotection.

-

Solution: If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction closely to find the optimal balance between reaction rate and stability of the N-Boc group.

-

-

Potential Cause: Acidic Chromatography Media. Standard silica gel is slightly acidic and can cause deprotection, especially for sensitive substrates.

-

Solution: For purification by column chromatography, consider using deactivated or neutral silica gel. This can be prepared by pre-treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, other purification techniques like recrystallization or preparative HPLC with a neutral mobile phase could be employed.

-

Visualizing Degradation Pathways

The primary degradation pathways for N-Boc carbamates are acid-catalyzed cleavage and thermal decomposition. The following diagram illustrates these two mechanisms.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mcours.net [mcours.net]

- 8. Lab Reporter [fishersci.co.uk]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. wuxibiology.com [wuxibiology.com]

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of tert-butyl N-(cyclopropylmethyl)carbamate